N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that belongs to the class of tryptophan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:
Protection of Functional Groups: Protecting groups are often used to prevent unwanted reactions at specific sites.
Coupling Reactions: The key step involves coupling N-Methyl-L-tryptophan with N-(4-methylphenyl)-L-lysine using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include:
Continuous Flow Synthesis: To improve reaction efficiency and scalability.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted tryptophan or lysine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: Binding to specific receptors on cell surfaces, leading to activation or inhibition of signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic processes.
Gene Expression: Modulating the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-L-tryptophan: A precursor in the synthesis of N-Methyl-L-tryptophyl-N-(4-methylphenyl)-L-lysinamide.
N-(4-methylphenyl)-L-lysine: Another precursor in the synthesis.
Other Tryptophan Derivatives: Compounds with similar structures and biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential biological activities. Its unique structure may confer distinct properties compared to other similar compounds, making it a valuable subject for further research.
Properties
CAS No. |
918433-26-8 |
---|---|
Molecular Formula |
C25H33N5O2 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C25H33N5O2/c1-17-10-12-19(13-11-17)29-24(31)22(9-5-6-14-26)30-25(32)23(27-2)15-18-16-28-21-8-4-3-7-20(18)21/h3-4,7-8,10-13,16,22-23,27-28H,5-6,9,14-15,26H2,1-2H3,(H,29,31)(H,30,32)/t22-,23-/m0/s1 |
InChI Key |
QSKMMFCREPUAPW-GOTSBHOMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.